3-[4-(Furan-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine
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Overview
Description
3-[4-(Furan-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. The compound features a pyridazine ring substituted with a trifluoromethyl group and a piperazine moiety linked to a furan-3-carbonyl group. This unique structure imparts specific chemical and biological properties that make it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Furan-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or dicarboxylic acids.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the piperazine reacts with a suitable leaving group on the pyridazine ring.
Coupling with Furan-3-carbonyl Group: The final step involves coupling the piperazine derivative with furan-3-carbonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Furan-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions to form dihydropyridazines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Dihydropyridazines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
3-[4-(Furan-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular and anti-cancer activities
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-(Furan-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may bind to bacterial enzymes, disrupting their function and exhibiting anti-tubercular activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-(Substituted)-piperazin-1-yl)cinnolines: These compounds share the piperazine moiety and exhibit similar biological activities.
6-aryl-3(2H)-pyridazinone derivatives: These compounds also feature a pyridazine ring and are known for their pharmacological properties.
Uniqueness
3-[4-(Furan-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is unique due to the presence of the trifluoromethyl group and the furan-3-carbonyl moiety, which impart distinct chemical and biological properties. These structural features contribute to its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
furan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c15-14(16,17)11-1-2-12(19-18-11)20-4-6-21(7-5-20)13(22)10-3-8-23-9-10/h1-3,8-9H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBISKHSPLDFAFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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